molecular formula C8H10N2O3 B1446903 N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1198166-08-3

N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B1446903
M. Wt: 182.18 g/mol
InChI Key: GWPGJOHZRNCZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (NMMO) is a synthetic organic compound that has been used in various scientific research applications. NMMO has a wide range of biochemical and physiological effects, and offers advantages and limitations for lab experiments.

Scientific Research Applications

  • 4-Hydroxy-2-quinolones :

    • Application: These compounds are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
    • Methods: The synthetic methodology of quinolin-2,4-dione derivatives is focused on, along with their utility in the synthesis of fused ring systems .
    • Results: More than 13,000 derivatives are reported, with over 100 naturally occurring molecules displaying this motif .
  • Pyrrolidine :

    • Application: The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Methods: The review is planned based on the synthetic strategies used: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
    • Results: Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
  • Indole Derivatives :

    • Application: Derivatives like N-(2-(5-methoxy-1H-indol-3-yl)ethyl)butyramide were found to be active against Plasmodium falciparum .
    • Results: These derivatives were active at low concentrations against Plasmodium falciparum .

properties

IUPAC Name

N-methoxy-N-methyl-2-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-10(13-2)8(12)6-4-3-5-9-7(6)11/h3-5H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPGJOHZRNCZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CNC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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